Technical Guide: 2,3-Bis(4-bromophenyl)fumaronitrile
Technical Guide: 2,3-Bis(4-bromophenyl)fumaronitrile
IUPAC Name: 2,3-bis(4-bromophenyl)but-2-enedinitrile
CAS Number: 82193-93-9
Chemical Formula: C₁₆H₈Br₂N₂
Molecular Weight: 388.06 g/mol
Introduction
2,3-Bis(4-bromophenyl)fumaronitrile is a diaryl-substituted fumaronitrile derivative that has garnered significant interest in the field of materials science. Its rigid, planar structure and electron-withdrawing nitrile groups make it an excellent building block for novel organic electronic materials. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2,3-bis(4-bromophenyl)but-2-enedinitrile | [1] |
| Synonyms | 2,3-Bis(4-bromophenyl)fumaronitrile | [1] |
| CAS Number | 82193-93-9 | |
| Molecular Formula | C₁₆H₈Br₂N₂ | [1] |
| Molecular Weight | 388.06 g/mol | [1] |
| Melting Point | 216-217 °C | |
| Boiling Point | 465.8 ± 45.0 °C (Predicted) | |
| Appearance | White to orange to green powder/crystal |
Synthesis
An improved synthetic route for diaryl-substituted fumaronitriles, including 2,3-bis(4-bromophenyl)fumaronitrile, starts from the corresponding phenylacetonitrile derivatives. The reaction's success is highly dependent on the stoichiometry of the base used, such as sodium methoxide, and the concentration of the starting material. This method has been shown to produce yields in the range of 70-90%.
Experimental Protocol: Synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile
This protocol is a generalized procedure based on the synthesis of similar fumaronitrile derivatives.
Materials:
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4-Bromophenylacetonitrile
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Sodium methoxide (NaOMe)
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Methanol (MeOH), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Iodine (I₂)
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Hydrochloric acid (HCl), 1M
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Dichloromethane (DCM)
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Sodium thiosulfate (Na₂S₂O₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 4-bromophenylacetonitrile (2.0 equiv.) in anhydrous DMF, add sodium methoxide (2.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the reaction mixture to stir at room temperature for 1-2 hours.
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Cool the mixture back to 0 °C and add a solution of iodine (1.0 equiv.) in anhydrous DMF dropwise.
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Let the reaction mixture warm to room temperature and stir overnight.
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Quench the reaction by adding 1M HCl until the solution is acidic.
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Extract the mixture with dichloromethane (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to afford 2,3-bis(4-bromophenyl)fumaronitrile as a solid.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Organic Electronics
2,3-Bis(4-bromophenyl)fumaronitrile serves as a versatile precursor for the synthesis of more complex molecules used in organic electronic devices. The bromine atoms can be readily substituted via cross-coupling reactions, such as the Suzuki coupling, to introduce various functional groups.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2,3-bis(4-bromophenyl)fumaronitrile have been incorporated into the emissive layer of OLEDs. For example, a near-infrared (NIR) fluorescent compound, 2,3-bis(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)fumaronitrile (TPATCN), which utilizes a fumaronitrile core, has been synthesized.[2]
Quantitative Performance Data for a TPATCN-based OLED: [2]
| Parameter | Value |
| Thin Film Quantum Efficiency | 33% |
| Crystal Efficiency | 72% |
| External Quantum Efficiency (non-doped) | 2.58% |
Small Molecule Organic Solar Cells (SMOSCs)
The strong electron-withdrawing nature of the fumaronitrile core makes its derivatives suitable as acceptor materials in the active layer of SMOSCs. An organic π-conjugated semiconducting chromophore, RCNR, based on an alkylated bithiophene terminated fumaronitrile-core acceptor, has been synthesized and used in solar cell devices.[2]
Quantitative Performance Data for an RCNR-based SMOSC: [2]
| Parameter | Value |
| Active Layer Composition | RCNR:PC₆₀BM (1:3, w/w) |
| Power Conversion Efficiency (PCE) | 2.69% |
Drug Development and Biological Activity
Currently, there is limited publicly available information on the direct application of 2,3-Bis(4-bromophenyl)fumaronitrile in drug development or its specific biological activities. While some fumaronitrile and coumarin derivatives have been investigated for various pharmacological properties, the focus for this particular compound has been predominantly in materials science. Further research would be required to explore its potential in a biological context.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway to 2,3-Bis(4-bromophenyl)fumaronitrile and its subsequent functionalization for applications in organic electronics.
